molecular formula C27H24N6O5 B6509516 N-[(furan-2-yl)methyl]-1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 1095001-96-9

N-[(furan-2-yl)methyl]-1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B6509516
CAS RN: 1095001-96-9
M. Wt: 512.5 g/mol
InChI Key: WPIMUMOKBFBYBD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups and rings, including a furan ring, a pyrazole ring, and a quinazoline ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Furan is a five-membered ring with four carbon atoms and one oxygen atom . Pyrazole is a five-membered ring with three carbon atoms and two nitrogen atoms . Quinazoline is a fused ring structure containing two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Furan compounds can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, furan is a colorless, volatile liquid that boils at 31.36° C .

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. For instance, some pyrazole derivatives are known to inhibit certain enzymes .

Future Directions

The future research directions could involve studying the properties and potential applications of this compound. For instance, furan and its derivatives have been studied for their potential use in the production of bio-based building blocks for performance polymers .

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(4-methylphenyl)-1-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]-2,4-dioxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6O5/c1-16-5-8-19(9-6-16)33-26(36)21-10-7-18(25(35)28-14-20-4-3-11-38-20)13-22(21)32(27(33)37)15-24(34)29-23-12-17(2)30-31-23/h3-13H,14-15H2,1-2H3,(H,28,35)(H2,29,30,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIMUMOKBFBYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CO4)N(C2=O)CC(=O)NC5=NNC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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